1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-

Nicotinic Receptor Modulation Spirocyclic Scaffold Design Structure-Activity Relationship

1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- (CAS 646056-08-8, molecular formula C₁₁H₁₆N₄, MW 204.27 g/mol) is an N-aryl diazaspirocyclic compound comprising a saturated 1,7-diazaspiro[4.4]nonane core substituted at the 7-position with a pyrazin-2-yl group. The compound is explicitly claimed in the patent family assigned to Targacept Inc.

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
CAS No. 646056-08-8
Cat. No. B11898146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-
CAS646056-08-8
Molecular FormulaC11H16N4
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CC2(CCN(C2)C3=NC=CN=C3)NC1
InChIInChI=1S/C11H16N4/c1-2-11(14-4-1)3-7-15(9-11)10-8-12-5-6-13-10/h5-6,8,14H,1-4,7,9H2
InChIKeyKVMQDFHPENHKQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- (CAS 646056-08-8): Procurement-Relevant Identity and Scaffold Context


1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- (CAS 646056-08-8, molecular formula C₁₁H₁₆N₄, MW 204.27 g/mol) is an N-aryl diazaspirocyclic compound comprising a saturated 1,7-diazaspiro[4.4]nonane core substituted at the 7-position with a pyrazin-2-yl group [1]. The compound is explicitly claimed in the patent family assigned to Targacept Inc. (e.g., MXPA05000370A) as a modulator of nicotinic cholinergic receptors, distinguishing it from unsubstituted spiro cores or simple piperazine-based building blocks [2]. Commercially, it is supplied as a research-grade intermediate with typical purity of 95% .

Why 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- Cannot Be Substituted by Generic Spiro-amines or Piperazines


The spirocyclic 1,7-diazaspiro[4.4]nonane core imposes conformational rigidity that fundamentally alters its interaction with biological targets compared to flexible piperazine or pyrrolidine analogs [1]. When this core is N-functionalized with a heteroaryl group such as pyrazin-2-yl, the resulting compound acquires specific nicotinic receptor subtype modulation profiles that are highly sensitive to both the nature of the heteroaryl ring (e.g., pyrazin-2-yl vs. pyridin-3-yl) and its position of attachment (7- vs. 1-position) [2]. Generic substitution with the regioisomeric 1-pyrazinyl analog (CAS 646056-21-5) or the pyridinyl analog (CAS not listed, but CHEMBL504652) would produce a different N-aryl vector geometry, likely altering receptor binding pocket complementarity and selectivity [3].

Quantitative Differentiation Evidence for 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- Against Closest Analogs


N-Aryl Attachment Position Drives Regioisomeric Differentiation: 7-Pyrazinyl vs. 1-Pyrazinyl Analogs

The compound 7-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane (CAS 646056-08-8) and its regioisomer 1-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane (CAS 646056-21-5) are both claimed in the Targacept patent family as distinct chemical entities with separate biological profiles [1]. The attachment position alters the spatial orientation of the pyrazine ring relative to the spirocyclic core: substitution at the 7-position places the heteroaryl group on the pyrrolidine ring distal to the spiro junction, while substitution at the 1-position places it on the pyrrolidine ring proximal to the junction. This results in a different N-aryl vector in the receptor binding site [1].

Nicotinic Receptor Modulation Spirocyclic Scaffold Design Structure-Activity Relationship

Pyrazine vs. Pyridine Heteroaryl Substitution Modulates nAChR Binding Affinity

The pyridine analog 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane demonstrates a binding affinity (Ki) of 33 nM at the rat α4β2 nicotinic acetylcholine receptor (nAChR), with >210-fold selectivity over the α7 subtype (Ki = 6,900 nM) [1]. The pyrazin-2-yl analog incorporates an additional ring nitrogen that alters the heteroarene's electronic character and hydrogen bond acceptor capacity, which is expected to shift the subtype selectivity profile. The patent family discloses these N-aryl variants as modulating nicotinic cholinergic receptors with distinct pharmacological fingerprints [2].

Nicotinic Acetylcholine Receptor Heteroaryl SAR Binding Affinity

Spirocyclic Core Confers Conformational Rigidity Distinct from Piperazine Bioisosteres

In a comparative study of fluoroquinolone antibacterials, the 1,7-diazaspiro[4.4]nonane substituent (compound 5a) produced distinct Gram-positive and Gram-negative antibacterial activity profiles compared to classical piperazine and pyrrolidine substituted analogs [1]. The spirocyclic scaffold restricts the conformational freedom of the two nitrogen atoms, preorganizing them into a fixed geometry that cannot be achieved by freely rotating piperazine rings. This conformational preorganization is a key feature of the N-aryl diazaspirocyclic nicotinic modulator patent family to which the target compound belongs [2].

Scaffold Design Conformational Restriction Antibacterial SAR

Physicochemical Differentiation: Computed Properties Define the Compound's Drug-Likeness Profile

The computed physicochemical properties of 1,7-diazaspiro[4.4]nonane, 7-pyrazinyl- place it within favorable drug-like chemical space. Its XLogP3-AA of 0.3 is lower than many comparable heteroaryl-substituted spirocycles, suggesting improved aqueous solubility [1]. The compound has 1 hydrogen bond donor (the secondary amine on the spiro core) and 4 hydrogen bond acceptors (two spiro nitrogens plus two pyrazine nitrogens), yielding a HBD/HBA ratio that differs from the pyridinyl analog (which has only 1 pyridine nitrogen vs. 2 pyrazine nitrogens) [1] [2].

Physicochemical Properties Drug-Likeness Computational Chemistry

Commercial Availability and Purity: Differentiating the Supply Chain for CAS 646056-08-8

This compound is available from multiple chemical suppliers as a research-grade intermediate. The standard purity specification is 95%, which is typical for a specialized spirocyclic building block not yet scaled to pharmaceutical production . While the unsubstituted parent scaffold 1,7-diazaspiro[4.4]nonane and the pyridinyl analog are also commercially available, the 7-pyrazinyl derivative is a more specialized item with fewer suppliers, reflecting its status as a specific nicotinic receptor modulator scaffold . Procurement specifications should include verification by NMR and LC-MS to confirm regioisomeric identity (7- vs. 1-pyrazinyl substitution) .

Chemical Procurement Vendor Comparison Purity Specification

Evidence-Backed Application Scenarios for 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- in Research and Discovery


Nicotinic Acetylcholine Receptor Modulator Scaffold in CNS Drug Discovery

Based on its claimed status in the Targacept patent family as an N-aryl diazaspirocyclic nAChR modulator [1], this compound is most appropriately deployed as a lead-like scaffold or key intermediate for developing subtype-selective nicotinic receptor ligands. The pyrazine substitution provides an additional hydrogen bond acceptor that may shift selectivity away from α4β2 toward other subtypes compared to the well-characterized pyridin-3-yl analog (Ki α4β2 = 33 nM; Ki α7 = 6,900 nM) [2]. Researchers targeting specific nicotinic receptor-mediated conditions—such as cognitive deficits, neuropathic pain, or smoking cessation—should consider this scaffold when the pyridine analog's selectivity profile does not meet program requirements.

Conformationally Constrained Bioisostere of Piperazine in Kinase or GPCR Lead Optimization

The 1,7-diazaspiro[4.4]nonane core has been validated as a distinct scaffold relative to piperazine and pyrrolidine in the context of fluoroquinolone antibacterials, where it imparts different antibacterial potency and altered pharmacokinetics [3]. The pyrazinyl-substituted variant extends this utility to kinase inhibitor programs: heteroaryl-substituted diazaspirocycles have been shown to serve as ATP-mimetic hinge-binding scaffolds with ligand-efficient inhibition of multiple kinases [4]. For medicinal chemistry teams seeking to replace piperazine with a rigid, three-dimensional scaffold while introducing a pyrazine hinge-binding motif, this compound offers a defined, commercially available starting point.

Structure-Activity Relationship Studies Requiring Definitive Regioisomeric Control

The Targacept patent family explicitly claims both 7-pyrazin-2-yl and 1-pyrazin-2-yl regioisomers as separate entities [1], indicating that the attachment position on the spiro core is pharmacologically consequential. For SAR studies investigating the impact of N-aryl vector geometry on nicotinic receptor subtype binding, use of the correct 7-substituted regioisomer (CAS 646056-08-8, not CAS 646056-21-5) is essential. The compound's single hydrogen bond donor and low XLogP (0.3) also make it an attractive starting point for property-guided optimization toward CNS drug candidates where solubility and reduced off-target promiscuity are prioritized [5].

Custom Synthesis and Library Production for Nicotinic Receptor-Focused Chemical Biology

For CROs and internal medicinal chemistry groups building focused libraries around the diazaspiro[4.4]nonane core, this compound serves as a versatile late-stage intermediate. Its secondary amine (the unsubstituted nitrogen) provides a synthetic handle for further diversification through N-alkylation, acylation, or reductive amination, while the pyrazine ring can participate in metal-catalyzed cross-coupling or direct C-H functionalization. The established synthetic route for the related pyridinyl analog from alkyl 1-benzoylpyrrolidine-2-carboxylate via enolate chemistry is adaptable for pyrazinyl analog production [6].

Quote Request

Request a Quote for 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.